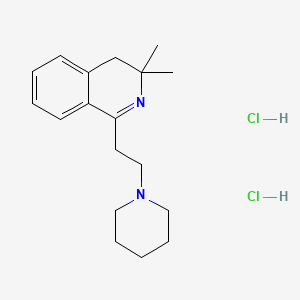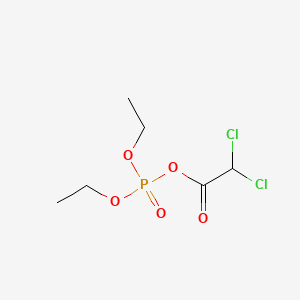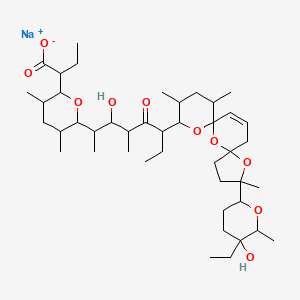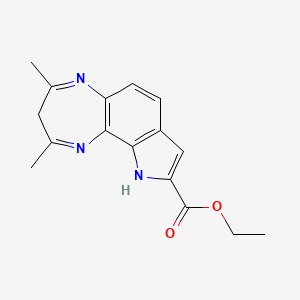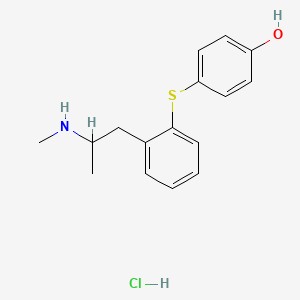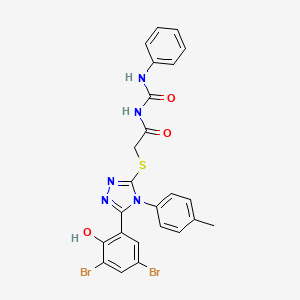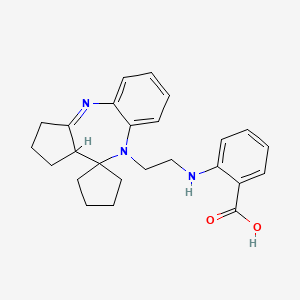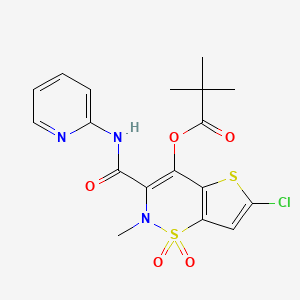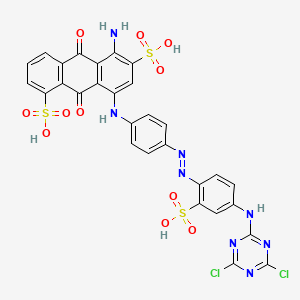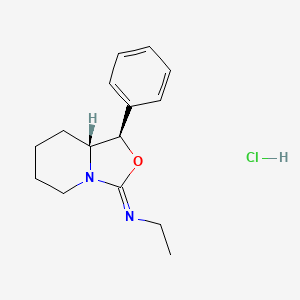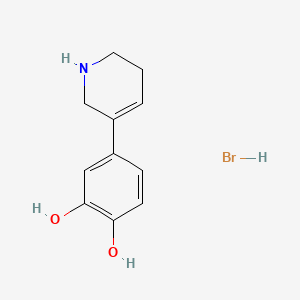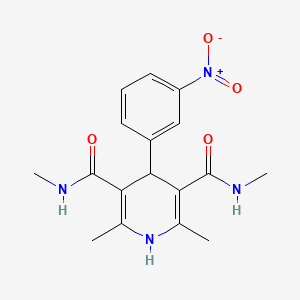
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N',2,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- is a complex organic compound that belongs to the class of pyridinedicarboxamides. This compound is characterized by the presence of a pyridine ring substituted with carboxamide groups at the 3 and 5 positions, a 1,4-dihydro structure, and a 3-nitrophenyl group. The compound also contains N,N’,2,6-tetramethyl substitutions, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- typically involves a multistep process. One common method is the cyclocondensation reaction of ethyl acetoacetate, 3-nitrobenzaldehyde, and ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Amino-substituted pyridinedicarboxamides.
Substitution: Various substituted pyridinedicarboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydropyridines: These compounds share the 1,4-dihydro structure and are known for their biological activities, such as calcium channel blocking properties.
Pyridinedicarboxamides: Compounds with similar pyridine and carboxamide functionalities.
Uniqueness
3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(3-nitrophenyl)-N,N’,2,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-nitrophenyl group and multiple methyl substitutions differentiates it from other pyridinedicarboxamides and 1,4-dihydropyridines .
Propriétés
Numéro CAS |
161771-91-1 |
|---|---|
Formule moléculaire |
C17H20N4O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3-N,5-N,2,6-tetramethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C17H20N4O4/c1-9-13(16(22)18-3)15(14(10(2)20-9)17(23)19-4)11-6-5-7-12(8-11)21(24)25/h5-8,15,20H,1-4H3,(H,18,22)(H,19,23) |
Clé InChI |
DSKCESMQZLPOAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


